molecular formula C11H14O B14077812 1,3-Dimethyl-isochroman, 1e', 3e

1,3-Dimethyl-isochroman, 1e', 3e

Cat. No.: B14077812
M. Wt: 162.23 g/mol
InChI Key: AIODYCJUHTYCEB-DTWKUNHWSA-N
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Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-isochroman, 1e’, 3e undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles like hydroxide ions (OH⁻).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, hydroxylated compounds.

Scientific Research Applications

1,3-Dimethyl-isochroman, 1e’, 3e has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-isochroman, 1e’, 3e involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Isochroman: The parent compound without methyl substitutions.

    1,3-Dimethyl-isochroman, 1a’, 3e: Another stereoisomer with different spatial arrangement of atoms.

Uniqueness

1,3-Dimethyl-isochroman, 1e’, 3e is unique due to its specific stereochemistry, which can influence its reactivity and biological activity. The presence of methyl groups at the 1 and 3 positions can enhance its stability and modify its interaction with molecular targets compared to other isochroman derivatives .

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

(1R,3S)-1,3-dimethyl-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C11H14O/c1-8-7-10-5-3-4-6-11(10)9(2)12-8/h3-6,8-9H,7H2,1-2H3/t8-,9+/m0/s1

InChI Key

AIODYCJUHTYCEB-DTWKUNHWSA-N

Isomeric SMILES

C[C@H]1CC2=CC=CC=C2[C@H](O1)C

Canonical SMILES

CC1CC2=CC=CC=C2C(O1)C

Origin of Product

United States

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